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An In-Depth Technical Guide to 4-Oxo0-1,4-dihydroquinazoline-6-carboxamide

Introduction

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged
structure” due to its ability to bind to a wide array of biological targets.[1][2] This bicyclic
heterocycle, consisting of a benzene ring fused to a pyrimidine ring, is present in numerous
FDA-approved drugs and clinical candidates.[3] Its derivatives exhibit a vast spectrum of
pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme
inhibitory properties.[1]

This guide focuses on a specific derivative, 4-Oxo-1,4-dihydroquinazoline-6-carboxamide.
Identified by its IUPAC name 4-oxo-3H-quinazoline-6-carboxamide and CAS number 150454-
06-1, this compound features a carboxamide group at the 6-position of the quinazolinone core.
[4] This functionalization is of particular interest, as modifications at this position have been
shown to significantly influence biological activity, particularly in the development of targeted
therapies like histone deacetylase (HDAC) inhibitors.[5] This document serves as a
comprehensive technical resource for researchers, scientists, and drug development
professionals, detailing the compound's physicochemical properties, synthesis, analytical
characterization, and potential therapeutic applications based on the activities of structurally
related analogs.

Caption: Chemical structure of 4-Oxo-1,4-dihydroquinazoline-6-carboxamide.
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Physicochemical Properties

The fundamental physicochemical properties of a compound are critical for predicting its
behavior in both chemical and biological systems. These parameters influence solubility,
permeability, and metabolic stability, which are key determinants of a molecule's potential as a
therapeutic agent. The properties for 4-Oxo-1,4-dihydroquinazoline-6-carboxamide are
summarized below, primarily based on computational models.[4][6]

Property Value Source

Molecular Formula CoH7N30:2 PubCheml[4]
Molecular Weight 189.17 g/mol PubChem[4]
Exact Mass 189.053826475 Da PubChem[4]
CAS Number 150454-06-1 PubCheml[4]

4-0x0-3H-quinazoline-6-
IUPAC Name ] PubChem[4]
carboxamide

XLogP3 (cLogP) -0.4 PubChem|[4]
Hydrogen Bond Donors 2 PubChem[4]
Hydrogen Bond Acceptors 3 PubChem[4]
Rotatable Bond Count 1 PubChem|[6]
Topological Polar Surface Area  84.6 A2 PubChem[4][6]
Appearance Solid CymitQuimica[6]

The negative XLogP3 value suggests that the compound is hydrophilic, a property enhanced
by the presence of multiple hydrogen bond donors and acceptors in the carboxamide and
lactam moieties. This hydrophilicity, combined with a polar surface area of less than 140 A2,
indicates a likelihood of good oral bioavailability, according to Veber's rules.

Synthesis and Purification
Retrosynthetic Analysis and Strategy
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The synthesis of the 4-oxo-quinazoline core is well-established in chemical literature. A
common and effective strategy involves the cyclization of an appropriately substituted
anthranilic acid derivative.[7] For the target compound, the key disconnection is at the N1-C2
and N3-C4 bonds of the pyrimidine ring. This leads back to a 2-aminobenzoic acid derivative,
specifically 2-amino-5-carbamoylbenzoic acid, and a one-carbon source, such as formamide or
triethyl orthoformate, which will form the C2 position of the quinazolinone ring. An alternative
route could involve starting with 5-bromo-2-aminobenzoic acid, constructing the quinazolinone
ring, and then performing a palladium-catalyzed cyanation followed by hydrolysis to form the
carboxamide, though this is a more complex multi-step process. The direct cyclization of the
pre-functionalized anthranilamide is generally more efficient.

Representative Synthesis Protocol

This protocol describes a robust method for the synthesis of 4-Oxo0-1,4-dihydroquinazoline-6-
carboxamide based on established chemical principles for this scaffold.

2-amino-5-carbamoyl-
benzoic acid

Reflux .
(¢.9, 180150 °C, 4-6h) inazoline-6-carbaxamide
Cyclization & Dehydration q

Formamide (HCONH2)
(Reagent & Solvent)

Click to download full resolution via product page
Caption: General workflow for the synthesis of the target compound.
Step-by-Step Methodology:

e Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic
stirrer, combine 2-amino-5-carbamoylbenzoic acid (1.0 eq) with an excess of formamide
(approx. 10-15 mL per gram of starting material).

o Causality: Formamide serves as both the C1 synthon for the cyclization and the high-
boiling solvent required to drive the reaction to completion through dehydration.
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e Thermal Cyclization: Heat the reaction mixture to reflux (approximately 180-190 °C) with
vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) with
a suitable mobile phase (e.g., Dichloromethane:Methanol 9:1). The reaction is typically
complete within 4-6 hours.

o Causality: High temperature is necessary to overcome the activation energy for the initial
condensation between the aniline and formamide, followed by the intramolecular
cyclization and elimination of water to form the stable heterocyclic ring.

« |solation: After the reaction is complete (as indicated by the consumption of the starting
material), allow the mixture to cool to room temperature. Upon cooling, the product often
precipitates from the formamide solution.

o Work-up: Pour the cooled reaction mixture into an excess of cold water or an ice-water
slurry. Stir for 30 minutes to ensure complete precipitation of the crude product.

o Causality: The product is significantly less soluble in water than in formamide. This
"crashing out" procedure is an effective initial purification step.

« Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the filter
cake thoroughly with cold water to remove residual formamide, followed by a wash with a
cold, non-polar solvent like diethyl ether or hexane to remove non-polar impurities and aid in
drying.

Purification and Validation

 Purification: The crude solid product can be purified by recrystallization from a suitable
solvent system, such as ethanol, water, or a mixture of dimethylformamide (DMF) and water.

» Validation: The identity and purity of the final compound must be confirmed.

o Melting Point: Determine the melting point and compare it to literature values if available. A
sharp melting point is indicative of high purity.[8]

o Chromatography: Assess purity using High-Performance Liquid Chromatography (HPLC),
aiming for >95% purity for research applications.[8][9]
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o Spectroscopy: Confirm the structure using NMR, IR, and Mass Spectrometry as detailed in
the following section.

Analytical Characterization

While specific experimental spectra for 4-Oxo-1,4-dihydroquinazoline-6-carboxamide are
not prevalent in the surveyed literature, its spectral characteristics can be reliably predicted
based on its structure and comparison with closely related, well-characterized analogs.[5][10]
[11][12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy
e 1H NMR (in DMSO-ds):

o Quinazolinone Protons: Three distinct signals are expected in the aromatic region (6 7.5-
8.5 ppm). The H5 proton would likely appear as a singlet or a narrow doublet due to a
small four-bond coupling. The H7 and H8 protons would appear as doublets, integrating to
one proton each.

o NH Protons: Two broad singlets are expected, which are exchangeable with D20. One
corresponds to the lactam N-H (likely downfield, >11 ppm) and the other to the
carboxamide -NH:z protons (typically & 7.0-8.0 ppm).

o C2 Proton: A singlet corresponding to the H2 proton would be expected around 8.0-8.4
ppm.[5]

e 13C NMR (in DMSO-ds):

o Carbonyl Carbons: Two signals are expected in the downfield region (& 160-170 ppm),
corresponding to the C4 lactam carbonyl and the C6 amide carbonyl.

o Aromatic Carbons: Signals for the nine carbon atoms of the core structure would be
observed in the typical aromatic region (6 115-150 ppm).

Infrared (IR) Spectroscopy

e N-H Stretching: Broad bands are expected in the range of 3100-3400 cm~1, corresponding to
the N-H stretches of the lactam and the primary amide.[13][14]
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C=0 Stretching: Two strong, distinct absorption bands are anticipated between 1650-1700
cm~1, The lower frequency band typically corresponds to the C4 lactam carbonyl due to
resonance, while the higher frequency band corresponds to the C6 amide carbonyl.[5][12]

Aromatic C=C and C=N Stretching: Multiple sharp bands are expected in the 1450-1620
cm~1 region, characteristic of the quinazolinone ring system.

Mass Spectrometry (MS)

Molecular lon Peak: In Electrospray lonization Mass Spectrometry (ESI-MS) under positive
ion mode, the primary peak observed would be the protonated molecule [M+H]* at an m/z
corresponding to its exact mass (190.0611).[11]

Fragmentation: Key fragmentation pathways would likely involve the loss of ammonia (-17
Da) or the entire carboxamide group (-44 Da) from the parent ion.

Biological Context and Potential Applications

The 4-oxo-quinazoline core is a versatile scaffold for targeting a wide range of proteins involved

in disease pathology.[1] The specific placement of a carboxamide group at the 6-position

provides a key interaction point, particularly for enzymes with polar active sites.

HDAC Inhibition: A study on novel 4-oxoquinazoline-based N-hydroxypropenamides
demonstrated that functionalization at the 6- and 7-positions could produce potent Histone
Deacetylase (HDAC) inhibitors.[5] Although the reported compounds had a different side
chain, the study underscores the importance of the 6-position for activity. The carboxamide
group in our title compound could potentially act as a hydrogen bond donor/acceptor,
interacting with active site residues of HDAC enzymes.

Anti-inflammatory Activity: Derivatives of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-
carboxamide have been identified as potent anti-inflammatory agents that inhibit the release
of pro-inflammatory cytokines like IL-6 and TNF-a by suppressing the NF-kB pathway.[15]
The structural similarity suggests that 4-Oxo-1,4-dihydroquinazoline-6-carboxamide could
be explored for similar activities.

e Anticancer Potential: The quinazolinone framework is central to several approved anticancer

drugs, such as Gefitinib and Erlotinib, which target the Epidermal Growth Factor Receptor
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(EGFR) kinase.[16] Other derivatives have been investigated for inhibiting various targets,
including p21-Activated Kinase 4 (PAK4) and as general cytotoxic agents.[17][18] The title
compound represents a simple, unadorned scaffold that could serve as a starting point for
developing more complex and targeted anticancer agents.

Potential Mechanism: HDAC Inhibition

4-0Oxo-quinazoline-
6-carboxamide

Binds to active site via
H-bonds (carboxamide) &
chelation (oxo group)

HDAC Enzyme
(Active Site)

INHIBITS AW EIGC RIS ERET]

‘contains

Deacetylation
(Blocked)
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-> Gene Transcription

Click to download full resolution via product page

Caption: Conceptual pathway of HDAC inhibition by a quinazolinone derivative.

Conclusion

4-0x0-1,4-dihydroquinazoline-6-carboxamide is a well-defined heterocyclic compound with
significant potential as a building block in medicinal chemistry and drug discovery. Its
physicochemical properties suggest favorable drug-like characteristics, and its synthesis is
achievable through established chemical methods. While direct experimental data on its
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biological activity is limited, the extensive research on structurally related quinazolinones
provides a strong rationale for its investigation as a potential anticancer, anti-inflammatory, or
enzyme-inhibiting agent. This guide provides the foundational knowledge required for
researchers to synthesize, characterize, and explore the therapeutic promise of this versatile
molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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